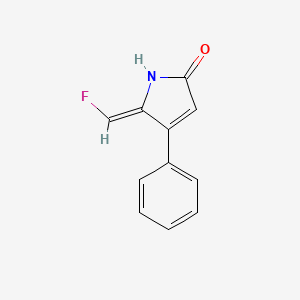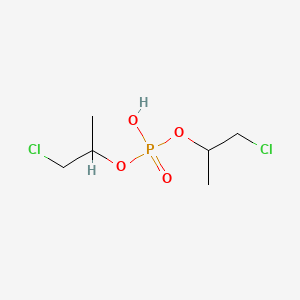
(Z)-5-(fluoromethylene)-4-phenyl-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-(fluoromethylene)-4-phenyl-1H-pyrrol-2(5H)-one is a synthetic organic compound characterized by the presence of a fluoromethylene group attached to a pyrrolone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(fluoromethylene)-4-phenyl-1H-pyrrol-2(5H)-one typically involves the introduction of a fluoromethylene group to a pyrrolone precursor. One common method involves the use of a 1,3-dipolar cycloaddition reaction, where a nitrile oxide is generated in situ and reacts with a suitable dipolarophile to form an isoxazoline intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-5-(fluoromethylene)-4-phenyl-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethylene group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(Z)-5-(fluoromethylene)-4-phenyl-1H-pyrrol-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (Z)-5-(fluoromethylene)-4-phenyl-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethylene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can trigger downstream signaling pathways, resulting in the desired biological effect .
Comparación Con Compuestos Similares
Similar Compounds
(E)-5-(fluoromethylene)-4-phenyl-1H-pyrrol-2(5H)-one: The E-isomer of the compound, which may have different chemical and biological properties.
4-phenyl-1H-pyrrol-2(5H)-one: Lacks the fluoromethylene group, resulting in different reactivity and applications.
5-(chloromethylene)-4-phenyl-1H-pyrrol-2(5H)-one: Contains a chloromethylene group instead of fluoromethylene, leading to different chemical behavior.
Uniqueness
(Z)-5-(fluoromethylene)-4-phenyl-1H-pyrrol-2(5H)-one is unique due to the presence of the fluoromethylene group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
1212059-23-8 |
|---|---|
Fórmula molecular |
C11H8FNO |
Peso molecular |
189.19 g/mol |
Nombre IUPAC |
5-(fluoromethylidene)-4-phenylpyrrol-2-one |
InChI |
InChI=1S/C11H8FNO/c12-7-10-9(6-11(14)13-10)8-4-2-1-3-5-8/h1-7H,(H,13,14) |
Clave InChI |
UMRFVGALJMRYMF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC2=CF |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)NC2=CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1142636.png)
![7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142639.png)
![7-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1142641.png)

![Methyl 7-amino-1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1142648.png)
